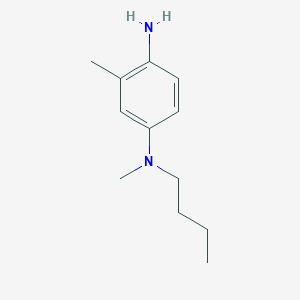
N1-丁基-N1,3-二甲基苯-1,4-二胺
描述
N1-Butyl-N1,3-dimethylbenzene-1,4-diamine: is an organic compound with the molecular formula C12H20N2. It belongs to the class of aromatic amines and is characterized by the presence of a butyl group and two methyl groups attached to a benzene ring with two amine groups at the para positions.
科学研究应用
Chemistry:
Catalysis: N1-Butyl-N1,3-dimethylbenzene-1,4-diamine is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and inhibition.
Medicine:
Pharmaceuticals: It is explored for its potential use in the development of new drugs due to its unique chemical properties.
Industry:
Dye Manufacturing: The compound is used in the production of dyes and pigments.
Polymer Industry: It is utilized in the synthesis of polymers with specific properties.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N1-Butyl-N1,3-dimethylbenzene-1,4-diamine typically begins with the commercially available N1,3-dimethylbenzene-1,4-diamine.
Alkylation Reaction: The butyl group is introduced via an alkylation reaction using butyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods:
Batch Process: In industrial settings, the synthesis is often performed in batch reactors where precise control over temperature and reaction time is maintained.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions:
Oxidation: N1-Butyl-N1,3-dimethylbenzene-1,4-diamine can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Halogenated aromatic compounds.
作用机制
Molecular Targets and Pathways:
Enzyme Inhibition: N1-Butyl-N1,3-dimethylbenzene-1,4-diamine can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: The compound may interact with specific receptors on cell surfaces, influencing cellular responses.
相似化合物的比较
N1,N3-Dimethylbenzene-1,3-diamine: Similar in structure but lacks the butyl group.
N,N-Dimethyl-1,4-phenylenediamine: Another aromatic amine with different substituents.
Uniqueness:
Structural Features: The presence of both butyl and methyl groups in N1-Butyl-N1,3-dimethylbenzene-1,4-diamine provides unique steric and electronic properties that differentiate it from similar compounds.
Reactivity: The compound’s reactivity in various chemical reactions is influenced by its unique substituents, making it valuable in specific applications.
属性
IUPAC Name |
4-N-butyl-4-N,2-dimethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-4-5-8-14(3)11-6-7-12(13)10(2)9-11/h6-7,9H,4-5,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNAIHKQRMGCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC(=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


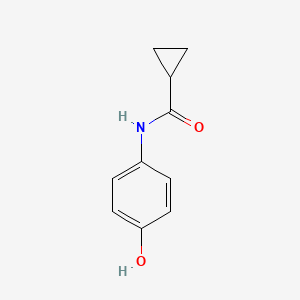
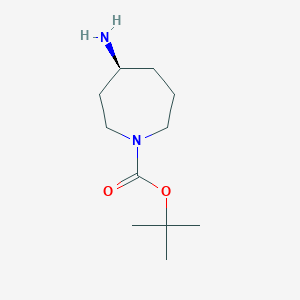
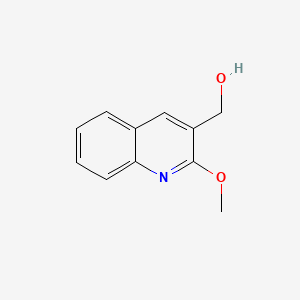
![5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1452606.png)
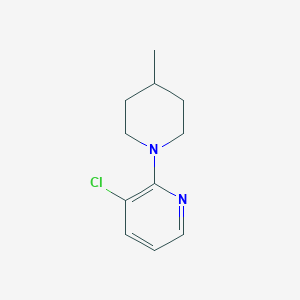
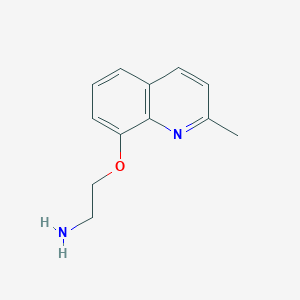
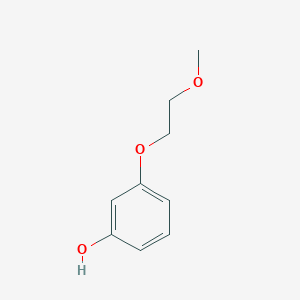
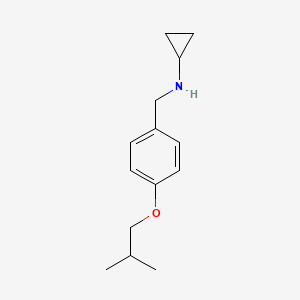
![Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1452614.png)
![1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B1452617.png)
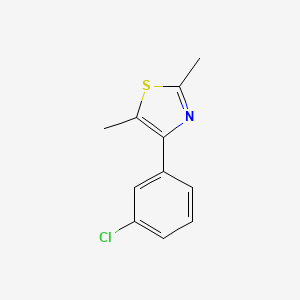
![3-[(1-Phenylethyl)amino]propanamide](/img/structure/B1452621.png)
![Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1452622.png)
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine](/img/structure/B1452624.png)
